molecular formula C19H16N2O2 B11473082 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one

2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B11473082
M. Wt: 304.3 g/mol
InChI Key: ZMFUMOHENIVSED-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinoline family, which is characterized by a fused ring system that includes both naphthalene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinoline core, followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxyethyl)(methyl)amino]acetic acid
  • N,N-双(2-羟乙基)乙二胺

Uniqueness

Compared to similar compounds, 2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one stands out due to its fused ring system, which provides additional stability and reactivity. The presence of both naphthalene and quinoline moieties allows for a broader range of chemical interactions and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

15-[2-hydroxyethyl(methyl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C19H16N2O2/c1-21(9-10-22)17-11-15-12-5-2-3-6-13(12)19(23)14-7-4-8-16(20-17)18(14)15/h2-8,11,22H,9-10H2,1H3

InChI Key

ZMFUMOHENIVSED-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC2=CC=CC3=C2C(=C1)C4=CC=CC=C4C3=O

Origin of Product

United States

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